molecular formula C8H5Cl2NS B1293740 2,6-Dichlorobenzyl thiocyanate CAS No. 7534-64-7

2,6-Dichlorobenzyl thiocyanate

Cat. No.: B1293740
CAS No.: 7534-64-7
M. Wt: 218.1 g/mol
InChI Key: IBWINXSTXHFYMY-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl thiocyanate is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimitotic Properties

2,4-Dichlorobenzyl thiocyanate (a compound structurally similar to 2,6-dichlorobenzyl thiocyanate) has been identified as an antimitotic agent with unique properties. This compound causes a significant reorganization of microtubules in cells, leading to the disappearance of normal microtubules and the aggregation of remaining tubulin-containing structures. It inhibits the polymerization of tubulin, a key protein in microtubule formation, only after prolonged incubation. This suggests a specific interaction with tubulin, as also indicated by its effectiveness against Colcemid-resistant cells and its sensitivity to a human KB carcinoma cell line and a Chinese hamster ovary cell line resistant to multiple chemotherapeutic agents (Abraham et al., 1986).

Mechanism of Action in Antimitotic Drugs

Further research into the mechanism of action of 2,4-dichlorobenzyl thiocyanate has revealed that it acts as a sulfhydryl alkylating reagent. It forms a mixed disulfide bond with protein sulfhydryl groups, releasing cyanate anion. This reaction predominantly affects beta-tubulin, making it a sensitive target due to its high cysteine content. This interaction is considered critical for the drug's ability to halt mitosis (Bai et al., 1989).

Safety and Hazards

The safety data sheet for a related compound, Sodium thiocyanate, indicates that it has acute toxicity when swallowed, inhaled, or in contact with skin. It also causes serious eye damage and is harmful to aquatic life with long-lasting effects .

Future Directions

Thiocyanates, including 2,6-Dichlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should investigate degradation mechanisms at the molecular level, aiming to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

Biochemical Analysis

Biochemical Properties

2,6-Dichlorobenzyl thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, a protein that is essential for the formation of microtubules. This compound inhibits the polymerization of tubulin, leading to the disruption of microtubule formation . This interaction is crucial as it affects cell division and other cellular processes that rely on microtubules.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound causes a dramatic reorganization of microtubules in cells, leading to changes in cell shape and function . It also affects the stability of microtubules, which can impact cell division and other critical cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin. The compound binds to tubulin and inhibits its polymerization, preventing the formation of microtubules . This inhibition disrupts the normal function of microtubules, leading to changes in cell shape and function. Additionally, this compound may also affect other biomolecules and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can cause irreversible inhibition of tubulin polymerization after prolonged exposure . This suggests that the compound’s effects may become more pronounced over time, leading to significant changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild disruptions in cellular processes, while higher doses can lead to more severe effects, including toxicity . Studies have shown that there is a threshold effect, where the compound’s impact becomes more significant at higher doses. It is essential to consider these dosage effects when studying the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular function and overall metabolism . Understanding these metabolic pathways is crucial for comprehending the compound’s impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation, influencing its overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and overall impact on cellular processes.

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWINXSTXHFYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226299
Record name 2,6-Dichlorobenzyl thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7534-64-7
Record name (2,6-Dichlorophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7534-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorobenzyl thiocyanate
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Record name 7534-64-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118097
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Record name 2,6-Dichlorobenzyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzyl thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.547
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Record name 2,6-DICHLOROBENZYL THIOCYANATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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